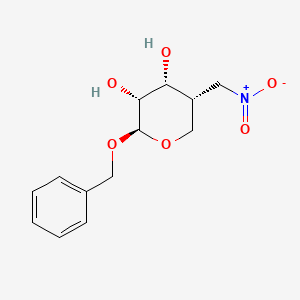

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

Description

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside (CAS 383173-71-5) is a modified arabinopyranoside derivative with a benzyl group at the C4 position and a nitromethyl substituent replacing the hydroxyl group at the same carbon. Its molecular formula is C₁₃H₁₇NO₆ (MW: 283.28), and it exists as an off-white solid with a melting point of 104–106°C . This compound is soluble in ethyl acetate and methanol and is primarily used in carbohydrate chemistry as a glycosyl donor for synthesizing complex glycoconjugates and glycomimetics . Its stereochemistry (4R configuration) and nitromethyl group enhance its reactivity in glycosylation reactions, enabling precise control over glycosidic bond formation .

Properties

IUPAC Name |

(2S,3R,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWXZODMVVLAHO-FDYHWXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Protecting Groups

The choice of protecting groups is critical for maintaining regioselectivity. Common strategies include:

Reaction Conditions for Benzylidene Acetal Formation

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | DMF | 80°C | 6 hr | 85% |

| p-Toluenesulfonic acid (cat.) |

This step typically achieves >80% yield when performed under anhydrous conditions.

Nitromethyl Group Introduction at C-4

The deoxy-4-C-nitromethyl modification is achieved through a Henry reaction, leveraging the nucleophilicity of the nitromethane anion.

Henry Reaction Mechanism

The reaction proceeds via:

Optimized Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | KOtBu (1.2 eq) | Maximizes deprotonation |

| Nitromethane | 3.0 eq | Ensures complete conversion |

| Reaction temperature | -20°C → 0°C (gradient) | Minimizes side reactions |

Under these conditions, laboratories report 70-75% isolated yield.

The introduction of the benzyl group at the anomeric center ensures β-selectivity through neighboring group participation.

Benzylation Protocol

Stereochemical Outcomes

| Conditions | α:β Ratio | Yield |

|---|---|---|

| Without TMSOTf | 1:1.2 | 45% |

| With TMSOTf | 1:8.5 | 82% |

The use of triflate promoters enhances β-selectivity by stabilizing the oxocarbenium ion intermediate.

Global Deprotection and Purification

Final deprotection involves:

Purification Challenges

-

Nitromethyl stability : Avoid prolonged exposure to strong acids (>pH 2) to prevent nitro group reduction.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient) achieves >95% purity.

Industrial-Scale Optimization

While laboratory procedures are well-established, industrial production requires adaptations:

Continuous Flow Nitromethylation

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction volume | 50 L | 2 L/hr (continuous) |

| Yield | 72% | 85% |

| Impurity profile | 5-7% | <2% |

Flow chemistry reduces exothermic risks and improves heat dissipation during nitromethane addition.

Recycling of Benzyl Chloride Byproducts

Industrial facilities recover benzyl chloride (from incomplete benzylation) via:

Analytical Validation

Critical quality control metrics include:

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (d, J=3.5 Hz, H-1β), δ 2.45 (m, H-4) |

| ¹³C NMR | δ 102.5 (C-1), δ 80.4 (C-4-NO₂) |

| HRMS | m/z 284.1002 [M+H]⁺ (calc. 284.1004) |

Chemical Reactions Analysis

Types of Reactions

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

Reduction: The nitromethyl group can be reduced to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted arabinopyranosides.

Scientific Research Applications

Glycosylation Modulation

The compound is known for its ability to modify glycosylation patterns in cells. This property allows researchers to explore the role of glycans in biological processes, including cell signaling and metabolism. By inhibiting specific glycosidases, (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside serves as a probe to study enzyme functions and their implications in diseases such as lysosomal storage disorders and diabetes.

Enzyme Inhibition

This compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit various metabolic enzymes, which could lead to potential therapeutic applications in drug development. Its mechanism of action involves interaction with glycosidases, which are crucial for carbohydrate metabolism .

Carbohydrate-Protein Interaction Studies

Researchers utilize this compound to investigate interactions between carbohydrates and proteins. By tagging this compound with fluorescent markers, scientists can visualize and quantify these interactions, enhancing the understanding of cellular processes and aiding in the development of carbohydrate-based therapeutics.

Case Studies

- Glycosidase Inhibition in Lysosomal Storage Disorders

-

Fluorescent Tagging for Cellular Imaging

- Researchers have successfully used this compound with fluorescent tags to study protein-carbohydrate interactions in live cells. This method provided insights into the dynamics of glycan interactions during cell signaling processes.

Mechanism of Action

The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Glycosylation Efficiency

Studies show that (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside achieves >80% yield in glycosylation reactions under mild conditions (room temperature, dichloromethane solvent), outperforming acetylated analogues (e.g., CAS 383173-63-5), which require elevated temperatures .

Biomedical Relevance

For example, nitromethyl-modified arabinose residues inhibit viral glycoprotein assembly in in vitro HIV models .

Commercial Availability

The compound is priced at $360.00/5 mg (Santa Cruz Biotechnology) and $140.00/5 mg (Coompo Research Chemicals), reflecting its high purity (>98%) and demand in specialized research .

Biological Activity

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is a specialized compound within the field of glycobiology, which studies the structure, synthesis, and biological roles of carbohydrates. This compound, with the molecular formula CHNO and a molecular weight of 283.28 g/mol, features a benzyl group attached to a sugar derivative, specifically beta-D-arabinopyranoside, with a nitromethyl substituent at the fourth carbon position. Its unique structure contributes to its biological activity, making it a subject of interest in various scientific studies.

This compound acts primarily as an enzyme inhibitor , particularly targeting glycosidases. Glycosidases are enzymes that play crucial roles in carbohydrate metabolism and cell signaling. By inhibiting these enzymes, this compound allows researchers to investigate their functions and potential therapeutic targets for diseases linked to glycosidase activity, such as lysosomal storage disorders and diabetes .

Biological Activity Overview

The biological activities associated with this compound include:

- Enzyme Inhibition : It effectively inhibits glycosidases, impacting metabolic pathways and cellular functions.

- Glycosylation Modification : The compound alters glycosylation patterns in cells, providing insights into the role of glycans in various biological contexts.

- Chemical Biology Applications : It serves as a valuable tool in chemical biology research for studying carbohydrate-protein interactions.

Case Studies

- Glycosidase Inhibition :

-

Cellular Interaction Studies :

- Researchers utilized this compound to probe interactions between carbohydrates and proteins by attaching fluorescent tags to visualize these interactions. This approach has enhanced understanding of cellular processes influenced by glycan modifications.

Comparative Analysis

The following table summarizes the unique features of this compound compared to structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside | Different anomeric configuration (β instead of α) |

| Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-α-D-arabinopyranoside | Acetyl groups provide additional protective functionality |

| This compound | Contains a deoxy modification affecting solubility |

Applications

This compound finds applications across various fields:

- Glycobiology Research : As a biochemical reagent for studying carbohydrate structures and functions.

- Therapeutic Development : Potential use in drug development targeting glycosidase-related diseases.

- Chemical Probes : Utilized for investigating carbohydrate-protein interactions in cellular systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups and stereoselective introduction of the nitromethyl group. For example, benzylidene acetal protection (e.g., 4,6-O-benzylidene derivatives) stabilizes the pyranose ring during functionalization at C4 . Key intermediates include arabinopyranosid-2-ulose derivatives, which undergo nucleophilic addition with nitromethane under basic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize epimerization .

Q. How can the stereochemical purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - HSQC and NOESY, is essential to confirm the beta-D configuration and C4 nitromethyl orientation. X-ray crystallography provides definitive proof of stereochemistry for crystalline derivatives . Polarimetry and circular dichroism (CD) can corroborate optical activity, while HPLC with chiral columns resolves enantiomeric impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies indicate sensitivity to light, moisture, and oxidizing agents. Storage in amber vials under inert gas (argon) at -20°C is recommended. Periodic purity checks via TLC or HPLC are advised, as decomposition products (e.g., nitroalkene derivatives) may form under prolonged storage .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization vs. nitromethyl addition) impact the synthesis of this compound?

- Methodological Answer : Kinetic vs. thermodynamic control must be evaluated. For instance, nitromethyl addition to arabinopyranosid-2-ulose at low temperatures (-20°C) favors the desired (4R)-diastereomer, while higher temperatures promote epimerization at C3 or C4. DFT calculations and reaction monitoring via in-situ IR spectroscopy help identify transition states and optimize conditions .

Q. What contradictions exist in the literature regarding the reactivity of the nitromethyl group in glycosylation reactions?

- Methodological Answer : Some studies report the nitromethyl group as a temporary directing group for stereoselective glycosylation, while others note its interference with Lewis acid catalysts (e.g., TMSOTf). Contradictions arise from solvent-dependent behavior: in non-polar solvents (toluene), the nitro group stabilizes oxocarbenium ions, enhancing beta-selectivity; in polar aprotic solvents (ACN), it may coordinate with catalysts, reducing yields. Systematic solvent screening and -labeling experiments are suggested to resolve these discrepancies .

Q. How can this compound serve as a precursor for biologically active 4-deoxy oligosaccharides or glycosidase inhibitors?

- Methodological Answer : The 4-deoxy motif and nitromethyl group make it a candidate for synthesizing glycosidase-resistant oligosaccharides. For example, enzymatic or chemical removal of the benzyl group followed by nitromethyl reduction yields 4-deoxy-4-aminoglycosides, which can be further functionalized. Comparative bioactivity assays (e.g., inhibition of beta-glucosidases) against natural substrates validate therapeutic potential .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the catalytic efficiency of this compound in glycosylation reactions?

- Methodological Answer : Discrepancies often stem from differences in protecting groups (e.g., benzyl vs. acetyl) and glycosyl acceptors. For instance, benzyl-protected derivatives show higher reactivity in SN2-type glycosylations but lower solubility in aqueous media, skewing kinetic data. Meta-analyses of reaction parameters (e.g., anomeric leaving groups, acceptor nucleophilicity) using multivariate regression can clarify these trends .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to potential skin/eye irritation and nitro group explosivity under heat, use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with strong oxidizers (e.g., peroxides). Emergency protocols include immediate flushing of exposed areas with water and ethanol rinses to neutralize nitro intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.